Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

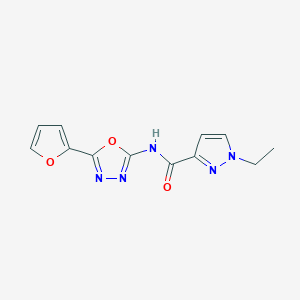

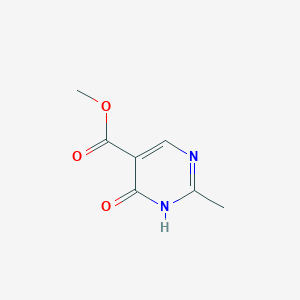

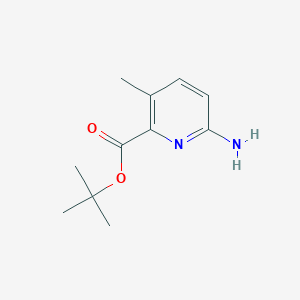

“Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . This compound is used in research and has potential applications in various fields, including drug discovery and organic synthesis.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC1=NC=C (C (=O)N1)C (=O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, techniques like X-ray crystallography, NMR, or computational chemistry methods can be used.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental data, which was not available in the sources I found.Scientific Research Applications

Synthesis and Structural Analysis

Borane Reduction of Uracil Derivatives : The synthesis method for hydroxy-methylpyrimidine involves the reduction of corresponding acid with uracil or uracil derivatives. Borane-tetrahydrofuran was identified as the optimal reagent for selective reduction without affecting the 5,6 double bond in uracil derivatives (Ghosh, Schmidt, & Pal, 1984).

Crystal and Molecular Structures Study : Analysis of the crystal and molecular structures of related pyrimidine compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offers insights into the structural characteristics of similar compounds (Richter et al., 2023).

Biological Properties and Applications

Analgesic, Anti-inflammatory, and Immunosuppressive Activities : Certain derivatives of methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate have been found to possess analgesic, anti-inflammatory, and immunosuppressive properties (Malinka, Zawisza, & Zajac, 1989).

Thiamine Biosynthesis in Yeast : Studies on the biosynthesis of thiamine in yeast have evaluated the role of 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine, a related compound, as a precursor (Baxter, Hartley, & Chan, 1990).

Antimicrobial Evaluation : Novel dihydropyrimidine-5-carboxylic acids, structurally related to this compound, have shown significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Chemical Reactivity and Interactions

- Reaction with Dimethyl Acetylenedicarboxylate : The reaction of dimethyl acetylenedicarboxylate with compounds like acetamidine produces methyl 4-hydroxy-2-methylpyrimidine-6-carboxylate, highlighting the chemical reactivity of related pyrimidine derivatives (Prikazchikova, Rybchenko, & Cherkasov, 1977).

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect can protect cells from inflammation-induced damage . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound activates nitric oxide synthase, leading to increased production of nitric oxide. This activation is mediated by the binding of the compound to the enzyme’s cofactor, tetrahydrobiopterin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent anti-inflammatory effects . The compound’s stability and efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound also interacts with key metabolic enzymes, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity. Additionally, the compound can be transported by specific transporters, such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. Additionally, this compound can localize to the endoplasmic reticulum, where it can influence protein folding and secretion .

Properties

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSFRMOXNBWRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)

![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)